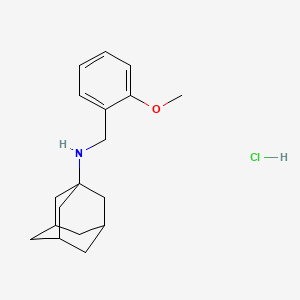

1-Adamantyl(2-methoxybenzyl)amine

Description

1-Adamantyl(2-methoxybenzyl)amine is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of an adamantane group attached to a 2-methoxybenzylamine moiety. This compound has garnered significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and versatile chemical reactivity .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHMGRWRPXXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Adamantyl(2-methoxybenzyl)amine typically involves the reaction of 1-adamantylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Adamantyl(2-methoxybenzyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research has demonstrated its antiviral effects against influenza virus and herpes simplex virus type 2, making it a potential candidate for antiviral drug development

Mechanism of Action

The mechanism of action of 1-Adamantyl(2-methoxybenzyl)amine involves its interaction with host cell components. It has been shown to interfere with the endolysosomal pathway and autophagy, thereby inhibiting the replication of viruses and the activity of intracellular toxins . The compound accumulates in Rab7-positive late endosomal compartments, disrupting the normal trafficking and function of these organelles .

Comparison with Similar Compounds

1-Adamantyl(2-methoxybenzyl)amine can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are also known for their antiviral properties. Unlike these compounds, this compound has a broader spectrum of activity and targets different molecular pathways . Similar compounds include:

Amantadine: Primarily used as an antiviral and antiparkinsonian agent.

Rimantadine: An antiviral drug similar to amantadine but with fewer side effects.

Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.

Biological Activity

1-Adamantyl(2-methoxybenzyl)amine is a compound that has attracted attention due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane moiety linked to a 2-methoxybenzylamine group. This structure imparts unique chemical properties that are crucial for its biological activity. The adamantane scaffold is known for enhancing lipophilicity, which can improve the pharmacokinetic profiles of compounds.

The biological activity of this compound primarily involves its interaction with host cellular components. Research indicates that it interferes with the endolysosomal pathway and autophagy, which are critical for viral replication and the activity of intracellular toxins. This compound has shown promise in inhibiting various viruses, including influenza and herpes simplex virus type 2, making it a candidate for antiviral drug development .

Biological Activity Overview

Antiviral Potency

A study comparing various adamantyl amines revealed that this compound demonstrated significant antiviral activity against both wild-type and mutant strains of influenza A virus. It exhibited mid-nanomolar potency against the M2 proton channel, a target for many antiviral drugs .

Case Studies

- Influenza A Virus Inhibition : In vitro studies showed that this compound inhibited the replication of influenza A virus strains with both sensitive and resistant M2 channels. The compound's ability to block the proton channel was confirmed through electrophysiological assays, highlighting its potential as a broad-spectrum antiviral agent .

- Herpes Simplex Virus Type 2 : Preliminary findings suggest that this compound also possesses antiviral properties against herpes simplex virus type 2, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other adamantane derivatives:

| Compound | Primary Use | Mechanism |

|---|---|---|

| Amantadine | Antiviral & antiparkinsonian | NMDA receptor antagonist; M2 channel blocker |

| Rimantadine | Antiviral | Similar to amantadine but with fewer side effects |

| Memantine | Alzheimer's treatment | NMDA receptor antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.